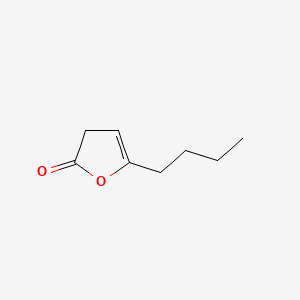
5-Butyl-2(3H)-furanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Butyl-2(3H)-furanone is an organic compound belonging to the furanone family It is characterized by a furan ring with a butyl group attached at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-2(3H)-furanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of butylacetylene with C-nucleophiles in the presence of mercury (II) acetate, followed by prototropic isomerization and reduction to yield the furanone derivative . The reaction conditions often include temperatures around 65-70°C in a solvent like DMSO.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of reagents and catalysts is crucial to ensure efficient production.
化学反应分析
Types of Reactions
5-Butyl-2(3H)-furanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield butylfuranone carboxylic acid, while reduction can produce butylfuranone alcohol.
科学研究应用
5-Butyl-2(3H)-furanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Its derivatives are studied for potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of fragrances and flavoring agents due to its unique aroma.
作用机制
The mechanism of action of 5-Butyl-2(3H)-furanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of biofilm formation and disruption of cell membrane integrity . The exact molecular targets and pathways are still under investigation.
相似化合物的比较
Similar Compounds
2-Butyl-2-tert-butyl-5,5-diethylpyrrolidin-1-oxyl: Known for its stability and resistance to reduction.
2,5-Dialkyloxazolopyrano[3,2-c]quinolinone: Exhibits significant antitumor activity.
Uniqueness
5-Butyl-2(3H)-furanone stands out due to its unique furanone structure, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential in diverse fields make it a compound of significant interest.
属性
CAS 编号 |
34003-77-5 |
|---|---|
分子式 |
C8H12O2 |
分子量 |
140.18 g/mol |
IUPAC 名称 |
5-butyl-3H-furan-2-one |
InChI |
InChI=1S/C8H12O2/c1-2-3-4-7-5-6-8(9)10-7/h5H,2-4,6H2,1H3 |
InChI 键 |
QTLGKYQQIZFPIE-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CCC(=O)O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



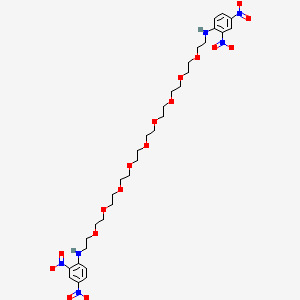

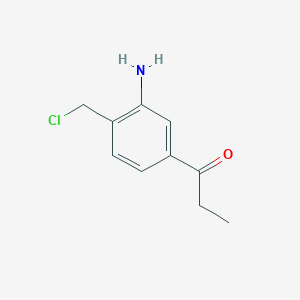

![1-(2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-2-yl)ethan-1-one](/img/structure/B14069921.png)
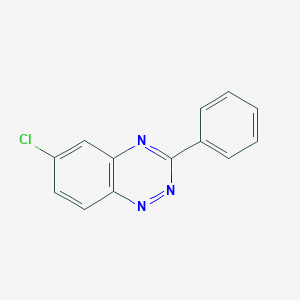
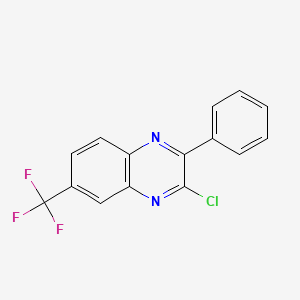
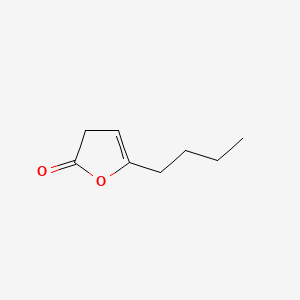
![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate](/img/structure/B14069959.png)

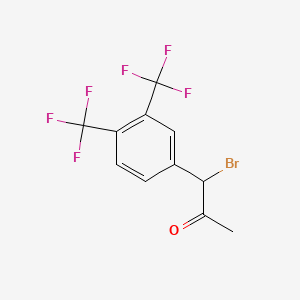
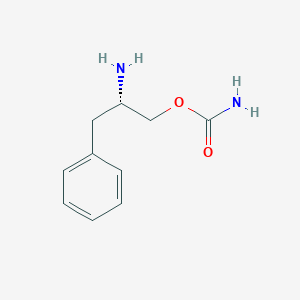
![tert-butyl 2-bromo-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate](/img/structure/B14069974.png)
